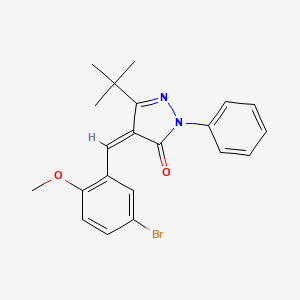

3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-5-tert-butyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c1-21(2,3)19-17(13-14-12-15(22)10-11-18(14)26-4)20(25)24(23-19)16-8-6-5-7-9-16/h5-13H,1-4H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXIAAYPLSGGBH-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrazoline ring.

Reduction: Reduction reactions could target the carbonyl group or the double bond in the methylene bridge.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an alcohol or alkane derivative.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that it can reduce inflammation markers in cell lines, suggesting potential therapeutic use in treating inflammatory diseases.

Case Study:

A study conducted by Wei et al. demonstrated that the compound inhibited the production of nitric oxide (NO) in macrophages, with an IC50 value of 25 µM, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one has been explored extensively. It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Research Findings:

- In vitro Studies: The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cancer cell lines.

- Mechanism of Action: It induces apoptosis through the activation of caspases and alters cell cycle progression, leading to cell death.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 25 | Caspase activation |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics.

Case Study:

In a comparative study, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Synthesis and Modification

The synthesis of this pyrazole derivative involves multi-step reactions starting from readily available precursors. Modifications to the structure can enhance its biological activity and selectivity.

Synthesis Overview:

- Formation of Pyrazole Ring: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Substitution Reactions: Introduction of tert-butyl and bromo-methoxyphenyl groups through electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Compound A : (5Z)-5-{[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

- Key Differences: Replaces the pyrazolinone core with a thiazolidinone ring. Features a sec-butyl group instead of tert-butyl. Includes a thioxo group at the 2-position, enhancing electrophilicity.

- Impact: The thiazolidinone core may alter biological activity (e.g., antimicrobial properties) compared to pyrazolinones.

Compound B : 3-(4-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one (CAY10550)

- Key Differences :

- Substitutes the 5-bromo-2-methoxyphenyl methylene group with a 4-nitrophenyl group.

- Lacks the tert-butyl substituent.

- Impact: The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions.

Compound C : 4-(Diethylamino)-2',4'-dinitroazobenzene

- Key Differences: Contains an azo linkage (-N=N-) instead of a pyrazolinone ring. Features diethylamino and dinitro substituents.

- Impact : The azo structure enables photochromic properties, useful in optoelectronic applications. The nitro groups enhance thermal stability but may reduce solubility in polar solvents .

Physicochemical Properties

Biological Activity

3-(Tert-butyl)-4-((5-bromo-2-methoxyphenyl)methylene)-1-phenyl-2-pyrazolin-5-one, commonly referred to as ARB24027, is a synthetic compound belonging to the pyrazolone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by recent findings and data from various studies.

Chemical Structure and Properties

The molecular formula of ARB24027 is C21H21BrN2O2, with a molecular weight of 413.32 g/mol. The compound features a pyrazolinone core substituted with a tert-butyl group and a bromo-methoxyphenyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ARB24027. Notable findings include:

- Cell Line Studies : In vitro assays demonstrated that ARB24027 exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 14.31 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, evidenced by increased markers associated with programmed cell death. Additionally, it has been observed to inhibit key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

ARB24027 has also been evaluated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

- Animal Models : In vivo studies using rodent models of inflammation have shown that ARB24027 can effectively reduce edema and other inflammatory responses, supporting its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of ARB24027 can be attributed to its structural components:

| Component | Contribution to Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and cellular permeability |

| 5-bromo-2-methoxyphenyl | Increases binding affinity to target proteins |

| Pyrazolone core | Essential for the anticancer activity |

Case Studies

- Study on Antitumor Activity : A comprehensive study by Xia et al. demonstrated that derivatives of pyrazole compounds similar to ARB24027 exhibited significant antitumor effects with IC50 values ranging from 26 µM to 49.85 µM against various cancer cell lines .

- Inflammation Model Study : In a model assessing acute inflammation, ARB24027 was administered to rats subjected to carrageenan-induced paw edema. Results indicated a marked reduction in swelling compared to control groups, highlighting its anti-inflammatory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.